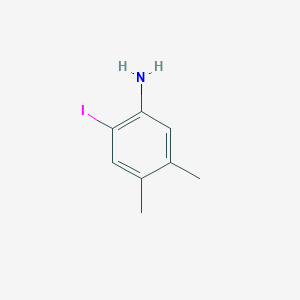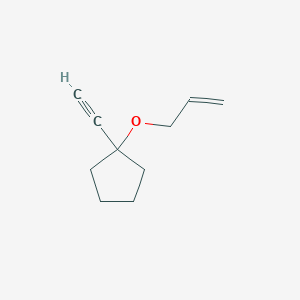
1-Ethynyl-1-prop-2-enoxycyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1-prop-2-enoxycyclopentane is a chemical compound that belongs to the family of cyclopentane derivatives and is commonly referred to as EPCP. This compound has been widely studied in scientific research for its potential applications in various fields such as medicine, organic chemistry, and material science.
Applications De Recherche Scientifique
EPCP has been widely studied for its potential applications in various fields such as organic chemistry, material science, and medicine. In organic chemistry, EPCP has been used as a building block for the synthesis of various compounds such as cyclopentenones, cyclopentadienones, and cyclooctatetraenes. In material science, EPCP has been used as a precursor for the synthesis of various polymers and copolymers. In medicine, EPCP has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of EPCP is not fully understood. However, it is believed that EPCP exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. EPCP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. EPCP has also been shown to inhibit the aggregation of amyloid beta, which is a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
EPCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPCP inhibits the activity of acetylcholinesterase and reduces the aggregation of amyloid beta. In vivo studies have shown that EPCP improves cognitive function and memory in animal models of Alzheimer's disease. EPCP has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EPCP in lab experiments is its high purity and stability. EPCP is also readily available and relatively inexpensive. However, one of the limitations of using EPCP in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many future directions for the study of EPCP. One area of future research is the development of new synthetic methods for the production of EPCP and its derivatives. Another area of future research is the investigation of the potential applications of EPCP in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, the development of new formulations of EPCP that improve its solubility in water could lead to new applications in drug delivery and other areas of material science.
Méthodes De Synthèse
The synthesis of EPCP can be achieved through various methods such as the reaction between 1,3-cyclopentadiene and 2-butyne-1,4-diol in the presence of a catalyst. Another method involves the reaction between 1,3-cyclopentadiene and propargyl alcohol in the presence of a Lewis acid catalyst. The synthesis of EPCP can also be achieved through the reaction between 1,3-cyclopentadiene and propargyl chloride in the presence of a base.
Propriétés
Numéro CAS |
121983-06-0 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-ethynyl-1-prop-2-enoxycyclopentane |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(4-2)7-5-6-8-10/h2-3H,1,5-9H2 |
Clé InChI |
SWDPBHKBXINEIZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1(CCCC1)C#C |
SMILES canonique |
C=CCOC1(CCCC1)C#C |
Synonymes |
Cyclopentane, 1-ethynyl-1-(2-propenyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



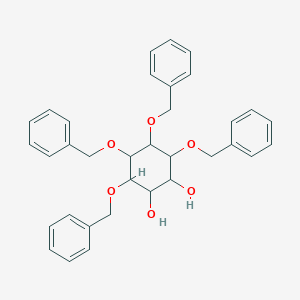
![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)
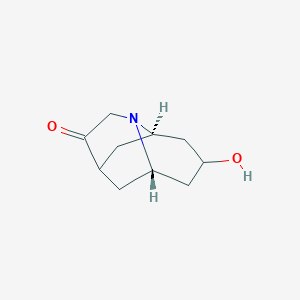
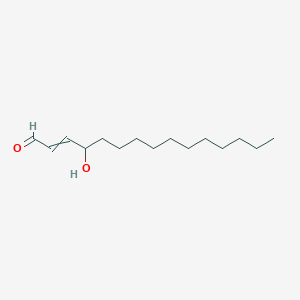
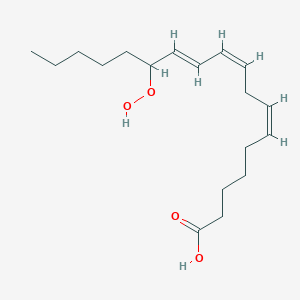
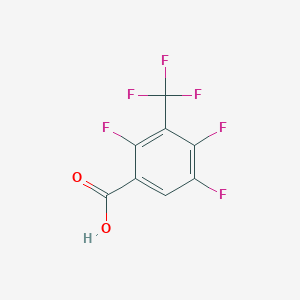
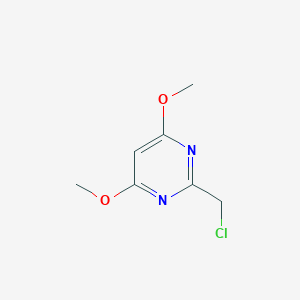
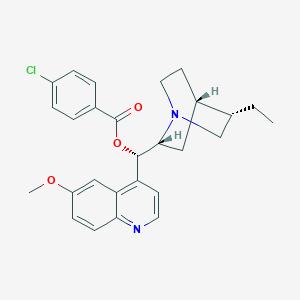
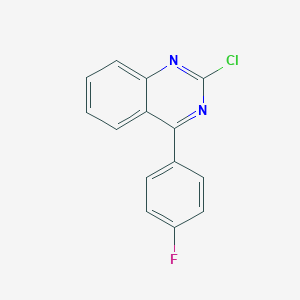

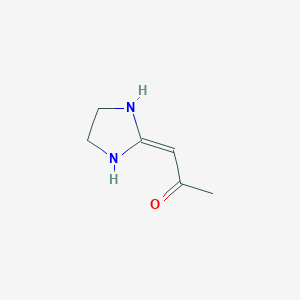
![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)
